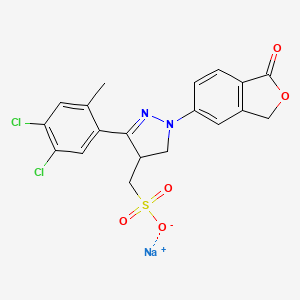
1H-Pyrazole-4-methanesulfonic acid, 3-(4,5-dichloro-2-methylphenyl)-1-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-4,5-dihydro-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4-methanesulfonic acid, 3-(4,5-dichloro-2-methylphenyl)-1-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-4,5-dihydro-, sodium salt is a complex organic compound It is characterized by its unique structure, which includes a pyrazole ring, a methanesulfonic acid group, and a dichloromethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-methanesulfonic acid, 3-(4,5-dichloro-2-methylphenyl)-1-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-4,5-dihydro-, sodium salt typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Methanesulfonic Acid Group: This step involves sulfonation, typically using methanesulfonyl chloride in the presence of a base.
Attachment of the Dichloromethylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction.
Formation of the Sodium Salt: The final step involves neutralizing the compound with sodium hydroxide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazole-4-methanesulfonic acid, 3-(4,5-dichloro-2-methylphenyl)-1-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-4,5-dihydro-, sodium salt can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a more saturated derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Potential medical applications could include its use as a drug candidate or as a component in drug delivery systems.
Industry
In industry, the compound could be used in the manufacture of specialty chemicals or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-4-methanesulfonic acid, 3-(4,5-dichloro-2-methylphenyl)-1-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-4,5-dihydro-, sodium salt would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazole-4-methanesulfonic acid derivatives: These compounds share the pyrazole and methanesulfonic acid groups but differ in other substituents.
Dichloromethylphenyl derivatives: Compounds with similar aromatic substitution patterns.
Isobenzofuranyl derivatives: Compounds containing the isobenzofuran moiety.
Uniqueness
The uniqueness of 1H-Pyrazole-4-methanesulfonic acid, 3-(4,5-dichloro-2-methylphenyl)-1-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-4,5-dihydro-, sodium salt lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds.
Eigenschaften
CAS-Nummer |
58953-08-5 |
|---|---|
Molekularformel |
C19H15Cl2N2NaO5S |
Molekulargewicht |
477.3 g/mol |
IUPAC-Name |
sodium;[5-(4,5-dichloro-2-methylphenyl)-2-(1-oxo-3H-2-benzofuran-5-yl)-3,4-dihydropyrazol-4-yl]methanesulfonate |
InChI |
InChI=1S/C19H16Cl2N2O5S.Na/c1-10-4-16(20)17(21)6-15(10)18-12(9-29(25,26)27)7-23(22-18)13-2-3-14-11(5-13)8-28-19(14)24;/h2-6,12H,7-9H2,1H3,(H,25,26,27);/q;+1/p-1 |
InChI-Schlüssel |
WTELQDTYDULSAP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1C2=NN(CC2CS(=O)(=O)[O-])C3=CC4=C(C=C3)C(=O)OC4)Cl)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















